An In-Depth Technical Guide to the Chemical Structure of Rosuvastatin 4,5-Anhydro Acid
An In-Depth Technical Guide to the Chemical Structure of Rosuvastatin 4,5-Anhydro Acid
Introduction: The Significance of Impurity Profiling in Statin Drug Development
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2] The stringent regulatory landscape for pharmaceuticals necessitates a thorough understanding and control of any impurities that may arise during the synthesis, storage, or administration of the active pharmaceutical ingredient (API).[3][4] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.
This technical guide focuses on a specific degradation impurity of Rosuvastatin, known as Rosuvastatin 4,5-Anhydro Acid. This compound, also referred to as rac-(4E,6E)-5-Dehydroxy Rosuvastatin or Rosuvastatin 4,6-Diene Impurity, is a critical process-related and degradation impurity that requires careful monitoring and characterization.[2][5][6] Understanding its chemical structure, formation, and analytical profile is paramount for researchers, scientists, and drug development professionals in ensuring the quality and safety of Rosuvastatin-based therapeutics.
Chemical Identity and Structure
Rosuvastatin 4,5-Anhydro Acid is formed through the dehydration of the parent Rosuvastatin molecule, resulting in the formation of a conjugated diene system within the heptenoic acid side chain. This structural modification significantly alters the chemical and physical properties of the molecule compared to the API.
| Identifier | Value | Source(s) |
| Chemical Name | (4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic acid | [2] |
| Synonyms | 4,5-Anhydro Rosuvastatin, rac-(4E,6E)-5-Dehydroxy Rosuvastatin, Rosuvastatin 4,6-Diene Impurity | [2][5][6] |
| CAS Number | 1346606-44-7 (Acid form) | [2] |
| Molecular Formula | C22H26FN3O5S | [6] |
| Molecular Weight | 463.52 g/mol | [6] |
2D Chemical Structure:
Caption: 2D structure of Rosuvastatin 4,5-Anhydro Acid.
Formation Pathway: A Consequence of Stress
Rosuvastatin 4,5-Anhydro Acid is primarily formed as a degradation product under acidic and photolytic stress conditions.[7][8] The mechanism involves the acid-catalyzed dehydration of the two hydroxyl groups at the C3 and C5 positions of the heptenoic acid side chain of Rosuvastatin. This elimination reaction results in the formation of a conjugated diene system, which is a significant chromophore and alters the molecule's susceptibility to further reactions.
Caption: Formation of Rosuvastatin 4,5-Anhydro Acid.
Experimental Protocol: Generation and Isolation from Forced Degradation
The following protocol outlines a representative method for the generation and subsequent isolation of Rosuvastatin 4,5-Anhydro Acid, based on established forced degradation methodologies.[8] This protocol is intended for research and analytical standard preparation purposes.
Rationale: The use of strong acid and elevated temperature accelerates the dehydration reaction, leading to a sufficient yield of the anhydro impurity for isolation and characterization. The subsequent liquid chromatography steps are crucial for separating the impurity from the parent drug and other potential degradation products.
Materials and Reagents:
-
Rosuvastatin Calcium API
-
Hydrochloric Acid (HCl), 0.2 M
-
Sodium Hydroxide (NaOH), 0.2 M
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
Rotary evaporator
-
Lyophilizer
Step-by-Step Methodology:
-
Degradation:
-
Accurately weigh approximately 100 mg of Rosuvastatin Calcium and dissolve it in a minimal amount of methanol.
-
Add 50 mL of 0.2 M HCl to the solution.
-
Heat the mixture at 80°C for 20 hours in a controlled temperature bath.[8]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by analytical HPLC to observe the formation of the new impurity peak and the reduction of the Rosuvastatin peak.
-
-
Neutralization and Extraction:
-
After the desired level of degradation is achieved, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with 0.2 M NaOH to a pH of approximately 7.0.
-
Concentrate the neutralized solution under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
-
Isolation by Preparative HPLC:
-
Dissolve the concentrated residue in a suitable mobile phase for preparative HPLC.
-
Perform preparative HPLC on a C18 column using a suitable gradient of acetonitrile and water to separate the Rosuvastatin 4,5-Anhydro Acid from the parent drug and other impurities.
-
Collect the fractions corresponding to the peak of the anhydro impurity.
-
-
Final Purification and Drying:
-
Combine the collected fractions containing the pure impurity.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the Rosuvastatin 4,5-Anhydro Acid as a solid.
-
Analytical Characterization: Confirming the Structure
A comprehensive analytical characterization is essential to confirm the identity and purity of the isolated Rosuvastatin 4,5-Anhydro Acid. The following techniques are critical for its structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is used to determine the purity of the isolated compound and to distinguish it from Rosuvastatin and other related substances.
-
Typical Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., phosphate buffer pH 2.0), acetonitrile, and methanol.[8]
-
Detection: UV at 242 nm[8]
-
Expected Result: A single, sharp peak at a distinct retention time from Rosuvastatin.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.
-
Ionization Technique: Electrospray Ionization (ESI), typically in positive ion mode.
-
Expected Molecular Ion: An [M+H]⁺ ion at m/z 464.15, corresponding to the molecular formula C22H26FN3O5S.[7]
-
Plausible Fragmentation Pathway: The fragmentation would likely initiate with losses from the heptadienoic acid side chain and the sulfonyl group. Key fragments would help to confirm the connectivity of the molecule.
Caption: Plausible MS Fragmentation of Anhydro Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the fluorophenyl and pyrimidine rings.
-
Olefinic Protons: Characteristic signals for the protons in the newly formed conjugated diene system on the heptenoic acid side chain, likely appearing in the downfield region (δ 5.0-7.0 ppm) with specific coupling constants.
-
Isopropyl Group: A doublet for the methyl protons and a septet for the methine proton.
-
N-methyl and S-methyl Groups: Singlets for the methyl groups attached to the nitrogen and sulfur atoms.
-
Heptadienoic Acid Chain Protons: Signals for the remaining methylene and methine protons on the side chain.
Expected ¹³C NMR Spectral Features:
-
Aromatic and Olefinic Carbons: Signals in the downfield region (δ 100-170 ppm) corresponding to the carbons of the aromatic rings and the conjugated diene.
-
Carbonyl Carbon: A signal for the carboxylic acid carbon at the most downfield position (δ > 170 ppm).
-
Aliphatic Carbons: Signals in the upfield region corresponding to the isopropyl group, methyl groups, and the remaining carbons of the side chain.
Conclusion: A Critical Reference Standard for Quality Control
Rosuvastatin 4,5-Anhydro Acid is a significant impurity that requires diligent control and monitoring in the pharmaceutical industry. Its formation through degradation pathways underscores the importance of appropriate storage and handling conditions for Rosuvastatin API and its formulated products. The in-depth understanding of its chemical structure, facilitated by the analytical techniques outlined in this guide, is fundamental for the development of robust, stability-indicating analytical methods. The availability of a well-characterized reference standard for this impurity is indispensable for accurate quantification and for ensuring the safety and quality of Rosuvastatin medications delivered to patients worldwide.
References
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Academia.edu. Stability Indicating TLC Method for the Determination of Rosuvastatin and Identification of Some Degradation Products Using Electrospray Ionization Mass Spectrometry. Available from: [Link]
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ResearchGate. (2016). Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form. Available from: [Link]
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Pharmaffiliates. Rosuvastatin 4,6-Diene Impurity | CAS No: 1422954-13-9. Available from: [Link]
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SynZeal. Rosuvastatin EP Impurity C | 1422619-13-3. Available from: [Link]
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